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Compound of Interest

Compound Name: P1788

Cat. No.: B11929714 Get Quote

This comparison guide provides a detailed analysis of the novel selective estrogen receptor

degrader (SERD), P1788, against the current standard-of-care treatments for estrogen

receptor-positive (ER+) breast cancer.

Quantitative Data Summary
The following table summarizes the key preclinical data for P1788 as described in patent

CN108948151A and compares it with established data for standard-of-care therapies.
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Parameter P1788
Standard-of-Care
(Fulvestrant)

Standard-of-Care
(Tamoxifen)

Mechanism of Action

Selective Estrogen

Receptor Degrader

(SERD)

Selective Estrogen

Receptor Degrader

(SERD)

Selective Estrogen

Receptor Modulator

(SERM)

Binding Affinity (IC50,

nM)
0.2 0.29 2.1

ERα Degradation

(DC50, nM)
0.09 (MCF-7 cells) 0.25 (MCF-7 cells) No degradation

Inhibition of Cell

Proliferation (IC50,

nM)

0.11 (MCF-7) 0.21 (MCF-7) 6.8 (MCF-7)

In vivo Efficacy

(Tumor Growth

Inhibition)

Significant tumor

growth inhibition in

MCF-7 xenograft

models

Established efficacy in

preclinical and clinical

settings

Established efficacy in

preclinical and clinical

settings

Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.

1. ERα Binding Affinity Assay:

Objective: To determine the binding affinity of the compounds to the estrogen receptor alpha

(ERα).

Method: A competitive binding assay was performed using a fluorescently labeled estrogen

tracer and recombinant human ERα. The ability of the test compounds to displace the tracer

was measured by fluorescence polarization.

Data Analysis: The concentration of the compound that inhibits 50% of the tracer binding

(IC50) was calculated.

2. ERα Degradation Assay:
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Objective: To quantify the degradation of ERα protein induced by the compounds in a cellular

context.

Method: MCF-7 breast cancer cells were treated with varying concentrations of the test

compounds for 24 hours. Following treatment, cell lysates were prepared, and the levels of

ERα protein were determined by Western blot analysis.

Data Analysis: The concentration of the compound that results in 50% degradation of ERα

protein (DC50) was determined.

3. Cell Proliferation Assay:

Objective: To assess the anti-proliferative activity of the compounds on ER+ breast cancer

cells.

Method: MCF-7 cells were seeded in 96-well plates and treated with a range of compound

concentrations for 5 days. Cell viability was measured using a standard colorimetric assay

(e.g., MTT or CellTiter-Glo).

Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50)

was calculated.

4. In Vivo Xenograft Model:

Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

Method: Ovariectomized nude mice were implanted with MCF-7 cells. Once tumors reached

a palpable size, the mice were treated with the test compounds or vehicle control. Tumor

volume was measured regularly throughout the study.

Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in

the treated groups to the vehicle control group.
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Caption: Mechanism of action of P1788 as a Selective Estrogen Receptor Degrader (SERD).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11929714?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

